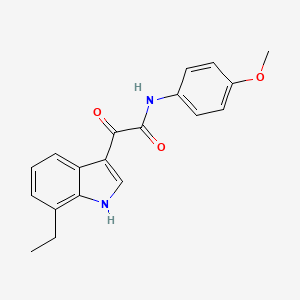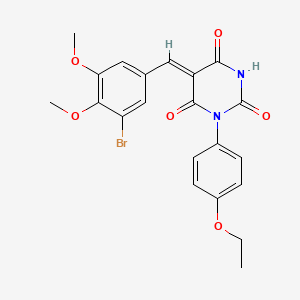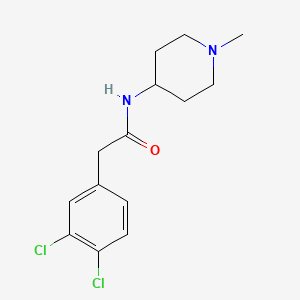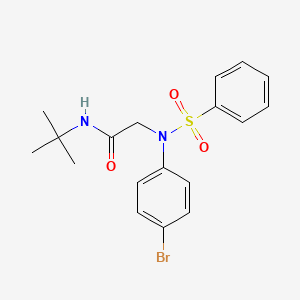
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that can be produced through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It can also induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate in lab experiments include its low toxicity, stability, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate. These include:
1. Development of more efficient synthesis methods.
2. Investigation of its potential applications in the treatment of other diseases.
3. Exploration of its mechanism of action.
4. Development of more soluble derivatives for in vivo studies.
5. Investigation of its potential side effects and toxicity.
In conclusion, 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate is a synthetic molecule that has potential applications in various fields of scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and can be used to treat various diseases. Its mechanism of action is not fully understood, and there is a need for further research to explore its potential applications and limitations.
Méthodes De Synthèse
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide. The second step involves the reaction of 2-methylbenzyl azide with benzyl bromide to form 2-methylbenzyl 2-benzyl-2H-tetrazol-5-yl)benzoate. The final step involves the reaction of 2-methylbenzyl 2-benzyl-2H-tetrazol-5-yl)benzoate with benzoic acid to form 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate.
Applications De Recherche Scientifique
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It can be used to treat various diseases such as arthritis, cancer, and cardiovascular diseases.
Propriétés
IUPAC Name |
(2-methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-17-7-5-6-10-21(17)16-29-23(28)20-13-11-19(12-14-20)22-24-26-27(25-22)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESYOURUZCXBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)
